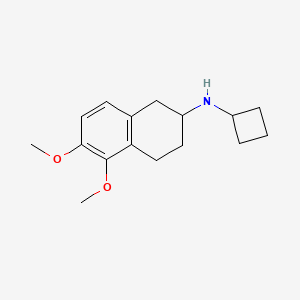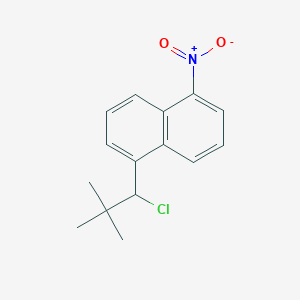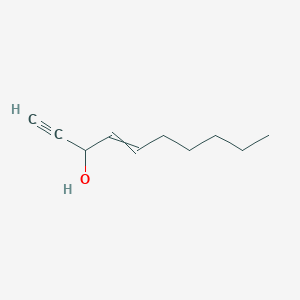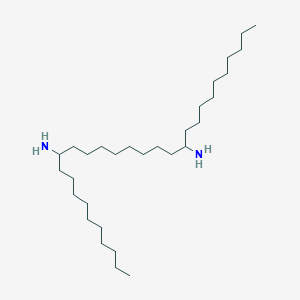
6-Bromo-6-(2-phenylethanesulfonyl)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-6-(2-phenylethanesulfonyl)hexanoic acid is an organobromine compound that features a bromo substituent at the 6-position of hexanoic acid, along with a phenylethanesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-6-(2-phenylethanesulfonyl)hexanoic acid typically involves the bromination of hexanoic acid derivatives. One common method involves the ring-opening reaction of ε-caprolactone with dry hydrogen bromide gas in an organic solvent. The reaction is carried out at temperatures ranging from 0°C to 100°C, resulting in the formation of high-purity 6-bromohexanoic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination processes, optimized for large-scale production. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-6-(2-phenylethanesulfonyl)hexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace the bromo group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 6-azidohexanoic acid or 6-thiohexanoic acid can be formed.
Oxidation Products: Oxidation can yield products like 6-bromohexanoic acid derivatives with higher oxidation states.
Reduction Products: Reduction can lead to the formation of 6-bromohexanol or other reduced derivatives.
Applications De Recherche Scientifique
6-Bromo-6-(2-phenylethanesulfonyl)hexanoic acid has a wide range of applications in scientific research:
Biology: The compound is utilized in the synthesis of bioactive molecules and as a precursor in the development of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-6-(2-phenylethanesulfonyl)hexanoic acid involves its interaction with molecular targets through its functional groups. The bromo group can participate in nucleophilic substitution reactions, while the phenylethanesulfonyl group can engage in various interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromohexanoic Acid: A simpler analog without the phenylethanesulfonyl group, used in similar synthetic applications.
6-Bromocaproic Acid: Another related compound with similar reactivity and applications.
Uniqueness
6-Bromo-6-(2-phenylethanesulfonyl)hexanoic acid is unique due to the presence of both the bromo and phenylethanesulfonyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to simpler analogs.
Propriétés
Numéro CAS |
89730-18-7 |
|---|---|
Formule moléculaire |
C14H19BrO4S |
Poids moléculaire |
363.27 g/mol |
Nom IUPAC |
6-bromo-6-(2-phenylethylsulfonyl)hexanoic acid |
InChI |
InChI=1S/C14H19BrO4S/c15-13(8-4-5-9-14(16)17)20(18,19)11-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,16,17) |
Clé InChI |
SVZOZWAKOJZBLG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCS(=O)(=O)C(CCCCC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methoxy-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14381153.png)



![[4-(Benzenesulfonyl)butoxy]benzene](/img/structure/B14381175.png)


![N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carbothioamide](/img/structure/B14381187.png)
![N-(2-Aminophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14381189.png)

![[3-(4-Chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B14381200.png)


